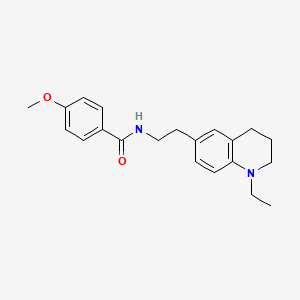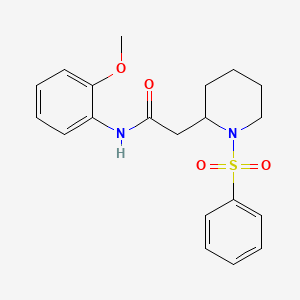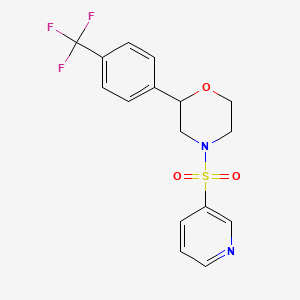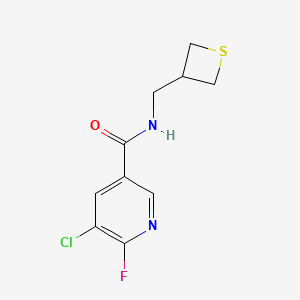
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-4-methoxybenzamide, also known as TEQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TEQA is a benzamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
- Metabolite Identification and Excretion : A study on a related compound, YM758, which inhibits the "funny" If current channel in the heart, identified its metabolites in human urine, plasma, and feces. This research is important for understanding the pharmacokinetics and the role of renal and hepatic transporters in the excretion of these metabolites (Umehara et al., 2009).
Antibacterial and Antifungal Properties
- Helquinoline Discovery : Helquinoline, a tetrahydroquinoline derivative with high biological activity against bacteria and fungi, was isolated from Janibacter limosus. This compound is structurally similar to the chemical and highlights its potential antibacterial and antifungal applications (Asolkar et al., 2004).
- Antifungal Tetrahydroquinolines : Certain tetrahydroquinoline derivatives have been synthesized and shown to possess antifungal properties, particularly against dermatophytes. This research provides insights into the potential therapeutic applications of similar compounds in antifungal treatments (Bohórquez et al., 2015).
Anticonvulsant Activity
- Potential Anticonvulsant Activity : Studies have identified N-(tetrahydroisoquinolinyl)-2-methoxybenzamides with potential anticonvulsant activity in animal models, indicating the relevance of tetrahydroquinoline compounds in the development of new anticonvulsant drugs (Chan et al., 1998), (Chan et al., 2000).
Ocular Pharmacology
- Ocular Hypotensive Action : A study on tetrahydroquinoline analogs found one compound, MC4, to significantly reduce intraocular pressure in rabbits, suggesting potential applications in ocular pharmacology (Pamulapati & Schoenwald, 2011).
Synthetic Chemistry
- Synthesis and Structural Studies : Various studies have focused on the synthesis and structural analysis of tetrahydroquinoline derivatives, which are important for understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Kametani et al., 1971), (Shinkevich et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-23-14-4-5-18-15-16(6-11-20(18)23)12-13-22-21(24)17-7-9-19(25-2)10-8-17/h6-11,15H,3-5,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POERZRWPJPHOAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2794585.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2794589.png)
![N-{4-[(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino]phenyl}acetamide](/img/structure/B2794590.png)
![Diethyl 2-[(4-chloro-2-methylanilino)methylene]malonate](/img/structure/B2794592.png)



![4-[(Pyrrolidin-1-ylacetyl)amino]benzoic acid](/img/structure/B2794600.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2794602.png)

